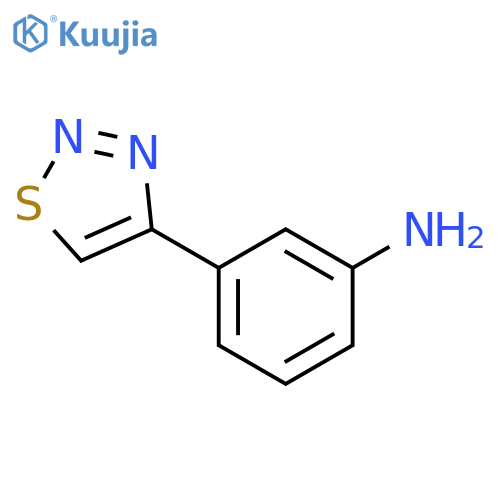

Cas no 878437-57-1 (3-(1,2,3-thiadiazol-4-yl)phenylamine)

878437-57-1 structure

商品名:3-(1,2,3-thiadiazol-4-yl)phenylamine

3-(1,2,3-thiadiazol-4-yl)phenylamine 化学的及び物理的性質

名前と識別子

-

- 3-(1,2,3-Thiadiazol-4-yl)aniline

- 3-[1,2,3]THIADIAZOL-4-YL-PHENYLAMINE

- 878437-57-1

- 3-(thiadiazol-4-yl)aniline

- MHPFVGQSGTVRPC-UHFFFAOYSA-N

- [3-(1,2,3-thiadiazol-4-yl)phenyl]amine

- Benzenamine, 3-(1,2,3-thiadiazol-4-yl)-

- CS-0269170

- EN300-234999

- BB 0220515

- F2145-0804

- DTXSID00390392

- SCHEMBL16636188

- HMS1698L05

- AKOS000425174

- DB-098820

- STK727101

- 3-(1,2,3-thiadiazol-4-yl)phenylamine

-

- MDL: MFCD07180945

- インチ: InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2

- InChIKey: MHPFVGQSGTVRPC-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)N)C2=CSN=N2

計算された属性

- せいみつぶんしりょう: 177.03606841g/mol

- どういたいしつりょう: 177.03606841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 80Ų

じっけんとくせい

- 密度みつど: 1.333

3-(1,2,3-thiadiazol-4-yl)phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-234999-0.1g |

3-(1,2,3-thiadiazol-4-yl)aniline |

878437-57-1 | 95% | 0.1g |

$175.0 | 2024-06-19 | |

| Life Chemicals | F2145-0804-0.25g |

[3-(1,2,3-thiadiazol-4-yl)phenyl]amine |

878437-57-1 | 95%+ | 0.25g |

$190.0 | 2023-09-06 | |

| Life Chemicals | F2145-0804-1g |

[3-(1,2,3-thiadiazol-4-yl)phenyl]amine |

878437-57-1 | 95%+ | 1g |

$211.0 | 2023-09-06 | |

| Life Chemicals | F2145-0804-10g |

[3-(1,2,3-thiadiazol-4-yl)phenyl]amine |

878437-57-1 | 95%+ | 10g |

$886.0 | 2023-09-06 | |

| TRC | T210356-1g |

3-(1,2,3-thiadiazol-4-yl)aniline |

878437-57-1 | 1g |

$ 295.00 | 2022-06-03 | ||

| Enamine | EN300-234999-0.5g |

3-(1,2,3-thiadiazol-4-yl)aniline |

878437-57-1 | 95% | 0.5g |

$190.0 | 2024-06-19 | |

| Enamine | EN300-234999-5g |

3-(1,2,3-thiadiazol-4-yl)aniline |

878437-57-1 | 5g |

$576.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339840-500mg |

3-(1,2,3-Thiadiazol-4-yl)aniline |

878437-57-1 | 95+% | 500mg |

¥16351.00 | 2024-04-27 | |

| Crysdot LLC | CD11037089-1g |

3-(1,2,3-Thiadiazol-4-yl)aniline |

878437-57-1 | 95+% | 1g |

$299 | 2024-07-18 | |

| Life Chemicals | F2145-0804-2.5g |

[3-(1,2,3-thiadiazol-4-yl)phenyl]amine |

878437-57-1 | 95%+ | 2.5g |

$422.0 | 2023-09-06 |

3-(1,2,3-thiadiazol-4-yl)phenylamine 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

878437-57-1 (3-(1,2,3-thiadiazol-4-yl)phenylamine) 関連製品

- 25445-77-6(4-Phenyl-1,2,3-thiadiazole)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:878437-57-1)3-(1,2,3-thiadiazol-4-yl)phenylamine

清らかである:99%

はかる:1g

価格 ($):1279.0